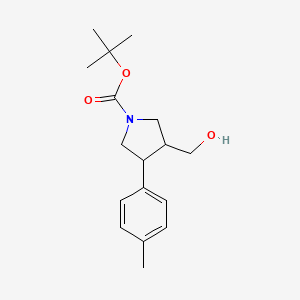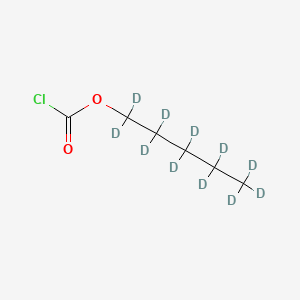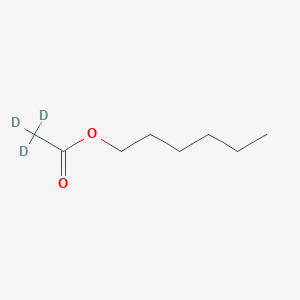![molecular formula C20H24N2O4S B15126815 8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a linear precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction. Common reagents for this step include phenylethyl halides and a suitable nucleophile.
Oxidation and Reduction Steps: These steps are used to introduce the necessary functional groups and to adjust the oxidation state of the compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phenylethyl halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A closely related compound with similar structural features.
Thiophene-2-carboxylic acid derivatives: Compounds with a thiophene ring and carboxylic acid group, known for their diverse biological activities.
Uniqueness
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one stands out due to its unique spirocyclic structure and the presence of both phenylethyl and thiophene-2-carboxylic acid moieties. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
8-(2-phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2.C5H4O2S/c18-14-16-17-15(19-14)10-8-13(9-11-15)7-6-12-4-2-1-3-5-12;6-5(7)4-2-1-3-8-4/h1-5,13,17H,6-11H2,(H,16,18);1-3H,(H,6,7) |
InChIキー |
ARXBCPJYICODHR-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CCC3=CC=CC=C3)NNC(=O)O2.C1=CSC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)
![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)






![rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)

